molecular formula C20H17NO6 B3400902 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate CAS No. 1040670-08-3

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate

Cat. No. B3400902
CAS RN: 1040670-08-3
M. Wt: 367.4 g/mol
InChI Key: IEUXMYUJERANFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the use of palladium-catalyzed cross-coupling reactions . The process typically starts with a bromo-benzo dioxole, followed by reactions with ethyl bromoacetate, fused heteroaryl halides, and sodium hydroxide . The crude product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system and two thiophene rings . These substituent rings represent a donor–linker–acceptor conjugated system . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include palladium-catalyzed C-N cross-coupling, reactions with sodium borohydride or rongalite followed by addition of suitable electrophiles . The reaction mixture is then filtered and the filtrate is concentrated under vacuum to remove the solvent .

Scientific Research Applications

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It has also been studied for its potential use as an anti-inflammatory and neuroprotective agent.

Mechanism of Action

The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also modulate the activity of certain neurotransmitters in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. It has also been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate in lab experiments is its high potency and selectivity. However, its limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be considered.

Future Directions

There are several future directions for research on (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as agriculture and material science. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential use as a therapeutic agent.
In conclusion, this compound is a chemical compound that has shown promising results in various fields of research. Its high potency and selectivity make it a valuable tool for lab experiments, and its potential applications in medicine, agriculture, and material science warrant further investigation.

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-13-2-5-16(6-3-13)23-11-20(22)24-10-15-9-18(27-21-15)14-4-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUXMYUJERANFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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